![molecular formula C6H4BrN3O B13912011 7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a dihydropyrazolo[4,3-c]pyridin-4-one core structure. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one typically involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This is followed by dehydration and dehydrogenation of the cycloadduct. The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor and other enzyme targets.
Medicine: It has shown promise in the development of new therapeutic agents for cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
7-bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-6(11)3-1-9-10-5(3)4/h1-2H,(H,8,11)(H,9,10) |
Clave InChI |
FQPYSLRVOPKSED-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2)C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


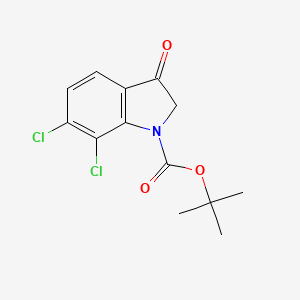


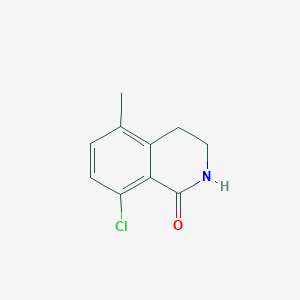

![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
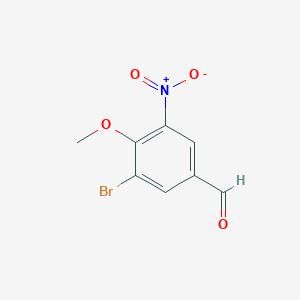
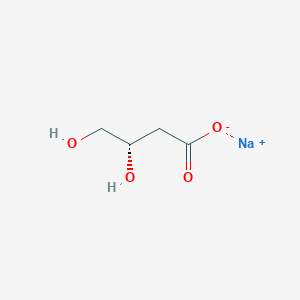
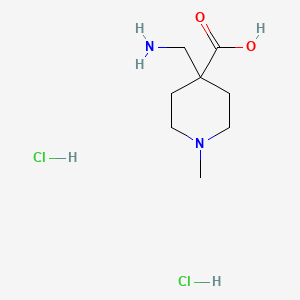

![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
